molecular formula C9H14N2O2 B13108110 Uracil, 3,6-dimethyl-5-propyl- CAS No. 90565-91-6

Uracil, 3,6-dimethyl-5-propyl-

Katalognummer: B13108110
CAS-Nummer: 90565-91-6
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: JWHXRPRJUQVXHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Uracil, 3,6-dimethyl-5-propyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound features additional methyl and propyl groups, which can significantly alter its chemical properties and potential applications. Uracil derivatives are known for their roles in various biological processes and their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of uracil derivatives, including Uracil, 3,6-dimethyl-5-propyl-, typically involves the modification of the uracil ring through various chemical reactions. One common method is the alkylation of uracil at specific positions.

Industrial Production Methods

Industrial production of uracil derivatives often involves multi-step synthesis processes that ensure high yield and purity. These processes may include the use of condensing agents, cyclization reactions, and vacuum distillation to obtain the desired product with minimal impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Uracil, 3,6-dimethyl-5-propyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or alter existing ones.

    Reduction: This reaction can modify the oxidation state of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated uracil compounds .

Wissenschaftliche Forschungsanwendungen

Uracil derivatives, including Uracil, 3,6-dimethyl-5-propyl-, have numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of Uracil, 3,6-dimethyl-5-propyl- involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound can inhibit or modify the activity of these enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .

Vergleich Mit ähnlichen Verbindungen

Uracil, 3,6-dimethyl-5-propyl- can be compared with other uracil derivatives, such as:

Eigenschaften

CAS-Nummer

90565-91-6

Molekularformel

C9H14N2O2

Molekulargewicht

182.22 g/mol

IUPAC-Name

3,6-dimethyl-5-propyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H14N2O2/c1-4-5-7-6(2)10-9(13)11(3)8(7)12/h4-5H2,1-3H3,(H,10,13)

InChI-Schlüssel

JWHXRPRJUQVXHG-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(NC(=O)N(C1=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.